molecular formula C12H11BrF3NO2 B8161525 (3-Bromo-5-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone

(3-Bromo-5-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B8161525
M. Wt: 338.12 g/mol
InChI Key: MZXSPZPLXZVAIV-UHFFFAOYSA-N
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Description

(3-Bromo-5-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone is a complex organic compound with the molecular formula C12H11BrF3NO2 This compound features a brominated phenyl ring substituted with a trifluoromethoxy group and a pyrrolidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactionsThe final step involves the attachment of the pyrrolidinyl methanone moiety through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the bromine site .

Scientific Research Applications

Chemistry

In chemistry, (3-Bromo-5-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for bioactive molecules .

Medicine

In medicine, research is focused on its potential therapeutic applications. It may be investigated for its activity against certain diseases or as a lead compound for drug development .

Industry

Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of (3-Bromo-5-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets (3-Bromo-5-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone apart is its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry .

Properties

IUPAC Name

[3-bromo-5-(trifluoromethoxy)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO2/c13-9-5-8(11(18)17-3-1-2-4-17)6-10(7-9)19-12(14,15)16/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXSPZPLXZVAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC(=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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